molecular formula C7H8BrNO2 B1667865 Brocresine CAS No. 555-65-7

Brocresine

Cat. No. B1667865
CAS RN: 555-65-7
M. Wt: 218.05 g/mol
InChI Key: QNWOSJAGFSUDFE-UHFFFAOYSA-N
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Description

Brocresine, also known as NSD 1055, is an aromatic L-amino acid decarboxylase inhibitor . It has a molecular formula of C7H8BrNO2, an average mass of 218.048 Da, and a monoisotopic mass of 216.973831 Da .


Physical And Chemical Properties Analysis

Brocresine’s physical and chemical properties include its molecular formula (C7H8BrNO2), average mass (218.048 Da), and monoisotopic mass (216.973831 Da) . Further details about its solubility, melting point, boiling point, etc., are not provided in the available resources.

Scientific Research Applications

Parkinson's Disease Application

Brocresine, an aromatic L-amino acid decarboxylase inhibitor, has been shown to potentiate the therapeutic effects of levodopa in Parkinson's disease. This suggests its utility in enhancing Parkinson's disease treatment outcomes (Howse & Matthews, 1973).

Inhibition of Histidine Decarboxylase

Brocresine and its metabolites inhibit rat fetal and gastric histidine decarboxylase in vitro. This inhibition also extends to aromatic-L-amino acid decarboxylase from hog kidney and rat gastric mucosa. Such inhibition can influence histamine levels and potentially affect various physiological processes (Ellenbogen et al., 1973).

Impact on Implantation in Mice

Brocresine, when administered during preimplantation stages of pregnancy in mice, significantly reduced the number of blastocysts implanting. This indicates its potential effects on early stages of mammalian reproduction (Cox et al., 1981).

Zollinger-Ellison Syndrome

In cases of Zollinger-Ellison syndrome, brocresine demonstrated a reduction in gastric acid secretion. This finding supports the hypothesis of histamine's role as a mediator of gastrin effect on gastric acid secretion in humans (Levine et al., 1970).

Gastric Secretion Studies

Brocresine's effect on gastric secretory responses was explored in denervated and innervated pouch dogs. The study found that brocresine did not significantly alter responses to exogenous gastrin or histamine, suggesting histamine may not be the final mediator of all gastric stimulation (Fletcher et al., 1969).

Chronic Urticaria

In chronic urticaria patients, brocresine failed to significantly diminish skin histamine and histamine excretion. The slight decrease in clinical symptoms observed was comparable to placebo treatment outcomes (Zachariae et al., 1969).

Future Directions

While specific future directions for Brocresine are not mentioned in the available resources, the field of aromatic L-amino acid decarboxylase inhibitors continues to be an area of active research. These compounds have potential applications in various medical fields, including neurology and oncology .

Relevant Papers Several papers have been published on Brocresine, including studies on its use in chronic urticaria and Parkinson’s disease . These papers provide valuable insights into the therapeutic potential and pharmacological properties of Brocresine.

properties

IUPAC Name

5-(aminooxymethyl)-2-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c8-6-2-1-5(4-11-9)3-7(6)10/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWOSJAGFSUDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CON)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204080
Record name Brocresine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brocresine

CAS RN

555-65-7
Record name Brocresin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=555-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brocresine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brocresine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROCRESINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11F6O06WN0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
369
Citations
TL Fletcher, CL Pitts, MT Everett… - Proceedings of the …, 1969 - journals.sagepub.com
We studied the effect of Brocresine on the gastric secretory response of denervated and innervated pouch dogs. Brocresine is a potent inhibitor of histidine decarboxylase. It has been …
Number of citations: 9 journals.sagepub.com
RJ Levine, AB Vaidya, DJC Shearman… - The American Journal of …, 1970 - Springer
… brocresine, evidently insufficient to inhibit hfstamine formation was given (Table 1). As the dose of brocresine … t~ramine before and during treatment with brocresine. The tyramine ~alues …
Number of citations: 5 link.springer.com
L Ellenbogen, RG Kelly, RJ Taylor Jr… - Biochemical …, 1973 - Elsevier
… acid secretion in rats was not effectively inhibited by brocresine. … of brocresine are transient. This rapid disappearance of inhibitory activity is probably due to metabolism of brocresine in …
Number of citations: 17 www.sciencedirect.com
R Håkanson, G Liedberg - British Journal of Pharmacology, 1972 - Wiley Online Library
… In the present study the effects of brocresine and cycloheximide on the activities of gastric mucosal (oxyntic gland area) histidine decarboxylase and DOPA decarboxylase were …
Number of citations: 16 bpspubs.onlinelibrary.wiley.com
H Mesch, KF Sewing - Journal of Pharmacy and Pharmacology, 1971 - Wiley Online Library
… The inhibiting potencies of brocresine were compared after oral and intraperitoneal … decarboxylase of the brocresine-pretreated animals was not inhibited. Addition of brocresine to the …
Number of citations: 6 onlinelibrary.wiley.com
M Becker, KF Sewing - Journal of Pharmacy and Pharmacology, 1971 - academic.oup.com
… For investigating the effects of oral and intraperitoneal administration of brocresine the … injection of brocresine, 60 rnin after the second infusion of the stimulant, brocresine (100 mg/kg) …
Number of citations: 6 academic.oup.com
H Zachariae, H Brodthagen, J Søndergaard - J. invest. Derm., 1969 - core.ac.uk
The histidine decarboxylase inhibitor brocresine, in doses from 600 mg to 1800 mg daily, failed to diminish skin histamine and histamine excretion in patients with chronic urticaria. A …
Number of citations: 5 core.ac.uk
L Ellenbogen, CS Stubbs Jr, E Markley… - Biochemical …, 1971 - Elsevier
… Brocresine when added to normal plasma and assayed immediately … as brocresine assayed in the absence of plasma. This inhibitory activity quickly disappears when the brocresine is …
Number of citations: 2 www.sciencedirect.com
PM Howse, WB Matthews - Journal of Neurology, Neurosurgery & …, 1973 - jnnp.bmj.com
Brocresine, an aromatic L-amino acid decarboxylase inhibitor with both a peripheral and central action was shown to potentiate the therapeutic effect of levodopa in Parkinson's disease…
Number of citations: 4 jnnp.bmj.com
B Krämer, HJ Ruoff, KF Sewing - Arzneimittel-forschung, 1975 - europepmc.org
… by brocresine for 45 min and then slightly stimulated for 90 min. The histamine stimulated gastric secretion was competitively inhibited by brocresine… a metabolic product of brocresine, 3-…
Number of citations: 1 europepmc.org

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